Danicopan - 1903768-17-1

Danicopan

Catalog Number: EVT-264407
CAS Number: 1903768-17-1
Molecular Formula: C26H23BrFN7O3
Molecular Weight: 580.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Danicopan (ALXN2040, ACH-4471) is an orally active, small molecule inhibitor of complement factor D (FD) [, , , , , , , , , , , , , , , ]. It is classified as a complement alternative pathway (AP) inhibitor, specifically targeting the rate-limiting enzyme FD [, , , , , , , , , , , , , , , , ].

Future Directions
  • Optimizing dosing regimens and formulations to achieve more complete and sustained AP inhibition, particularly in diseases like C3G where initial trials showed limited efficacy [, , ].
  • Investigating Danicopan's efficacy and safety in larger, longer-term clinical trials for PNH, both as add-on therapy and monotherapy, to confirm its long-term benefits and address potential safety concerns [, , , , , , ].
  • Exploring the therapeutic potential of Danicopan in other complement-mediated diseases, such as geographic atrophy, cSCC, and other conditions where AP dysregulation plays a significant role [, ].

Eculizumab

Compound Description: Eculizumab is a humanized monoclonal antibody that specifically targets and inhibits the complement protein C5. It is a registered trademark of Alexion Pharmaceuticals and is marketed under the brand name Soliris. Eculizumab is administered intravenously and has been a cornerstone in treating paroxysmal nocturnal hemoglobinuria (PNH) for over a decade. [, , ]

Ravulizumab

Compound Description: Ravulizumab is a long-acting humanized monoclonal antibody targeting C5, developed from Eculizumab to allow for less frequent dosing. Like Eculizumab, it is administered intravenously. Ravulizumab is currently the standard of care for PNH where available, as it offers improved patient convenience with a similar safety and efficacy profile. [, , ]

Pegcetacoplan

Compound Description: Pegcetacoplan is a pegylated cyclic peptide that binds to C3 and its activation fragment, C3b, thereby inhibiting the alternative pathway of the complement system. This drug, marketed by Apellis Pharmaceuticals under the brand name Empaveli, is administered subcutaneously. [, , ]

Iptacopan

Compound Description: Iptacopan is a first-in-class, orally administered small molecule inhibitor of Factor B, a key component of the alternative complement pathway. [, , ]

Relevance: Iptacopan and Danicopan share a very similar target and mechanism of action within the complement system. Both are small molecule inhibitors of the alternative pathway, with Iptacopan targeting Factor B and Danicopan targeting Factor D. These two compounds are often compared in research as they offer similar potential benefits, including oral administration, for treating PNH and other complement-mediated diseases. [, , ]

Compstatin

Compound Description: Compstatin is a cyclic peptide that specifically binds to and inhibits C3, a central component of the complement system. []

Relevance: Both Compstatin and Danicopan interfere with the complement cascade, but they do so at different points and through distinct mechanisms. Compstatin directly targets C3, inhibiting all complement pathways, while Danicopan specifically inhibits Factor D, acting upstream in the alternative pathway. Their comparative effects on serum bactericidal activity against Neisseria Meningitidis isolates have been studied, highlighting their distinct mechanisms and potential implications for managing meningococcal disease risk. []

Venetoclax

Compound Description: Venetoclax is a small molecule inhibitor of the B-cell lymphoma 2 (BCL2) protein, primarily used in treating certain types of leukemia and lymphoma. []

Relevance: While not directly related to Danicopan in terms of structure or target, Venetoclax was investigated in combination with Danicopan for its potential in treating early-onset colorectal cancer. This research focused on the combinatorial inhibition of complement factor D (Danicopan's target) and BCL2, highlighting the potential for synergistic effects in treating certain cancers. []

Synthesis Analysis

Methods and Technical Details

The synthesis of danicopan employs standard organic synthesis techniques. A notable method involves the preparation of a radiolabeled version, [14C]-danicopan, which was synthesized similarly to the parent compound. This radiolabeled form is crucial for pharmacokinetic studies, allowing researchers to track the distribution of danicopan in biological systems .

The synthesis process includes:

  • Preparation of intermediates: Various chemical precursors are synthesized before forming danicopan.
  • Final assembly: The final structure is assembled through a series of reactions that ensure the correct functional groups and stereochemistry are achieved.
  • Purification: The product undergoes purification processes to isolate danicopan with high purity, typically over 99% .
Molecular Structure Analysis

Structure and Data

Danicopan has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is C21H24BrN5O4C_{21}H_{24}BrN_5O_4, and it features a unique arrangement that allows it to effectively inhibit factor D .

Key structural features include:

  • Multiple rings: The compound contains several aromatic rings that enhance its binding affinity.
  • Functional groups: The presence of amide and carbonyl groups plays a significant role in its biological activity.

The three-dimensional conformation of danicopan has been studied using computational modeling to understand its interactions with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

Danicopan participates in various chemical reactions typical of small organic molecules. Its mechanism of action primarily involves binding to factor D, preventing its enzymatic activity. This inhibition disrupts the complement cascade, which can lead to reduced inflammation and tissue damage in diseases where this pathway is dysregulated.

Key reactions include:

  • Enzyme inhibition: Danicopan binds to factor D's active site, blocking substrate access.
  • Binding interactions: The compound forms non-covalent interactions (e.g., hydrogen bonds) with amino acid residues in the enzyme, stabilizing its inactive form .
Mechanism of Action

Process and Data

Danicopan's mechanism of action centers on its ability to inhibit factor D, an enzyme crucial for activating the alternative complement pathway. By blocking this enzyme, danicopan reduces the generation of pro-inflammatory mediators that contribute to tissue damage in conditions such as geographic atrophy.

The detailed mechanism involves:

  • Binding to factor D: Danicopan fits into the enzyme's active site, preventing substrate binding.
  • Alteration of enzyme conformation: This binding induces conformational changes that render factor D catalytically inactive .

Pharmacokinetic studies have shown that danicopan achieves high concentrations in ocular tissues, suggesting effective delivery to sites where complement dysregulation occurs .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Danicopan exhibits several notable physical and chemical properties:

  • Solubility: It shows variable solubility depending on pH and solvent conditions, which is critical for its formulation as an oral medication.
  • Stability: Danicopan has been formulated into stable crystalline forms that enhance its shelf-life and bioavailability .
  • Melanin binding: The compound demonstrates a unique ability to bind melanin, which may influence its distribution within ocular tissues .

Analytical methods such as high-performance liquid chromatography are used to assess these properties during development.

Applications

Scientific Uses

Danicopan is primarily being investigated for its potential applications in treating conditions linked to complement dysregulation. Key areas of research include:

  • Age-related macular degeneration: Its role in inhibiting complement activation offers promise for patients with geographic atrophy.
  • Other complementopathies: Research is ongoing into its effectiveness against various inflammatory diseases where the complement system plays a pathological role.

Clinical trials are underway to evaluate danicopan's efficacy and safety profile in humans, aiming for regulatory approval as a therapeutic agent .

Properties

CAS Number

1903768-17-1

Product Name

Danicopan

IUPAC Name

(2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide

Molecular Formula

C26H23BrFN7O3

Molecular Weight

580.4 g/mol

InChI

InChI=1S/C26H23BrFN7O3/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38)/t18-,21+/m1/s1

InChI Key

PIBARDGJJAGJAJ-NQIIRXRSSA-N

SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F

Solubility

Soluble in DMSO

Synonyms

Danicopan; ACH-4471; ACH4471; ACH 4471; ACH-0144471; ACH 0144471; ACH0144471; Danicopan free base

Canonical SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F

Isomeric SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4C[C@@H](C[C@H]4C(=O)NC5=NC(=CC=C5)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.